Tin tetrachloride trihydrate

Description

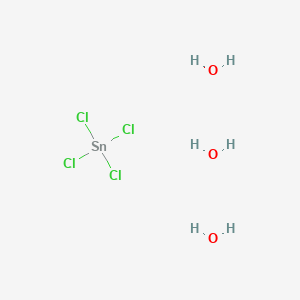

Tin tetrachloride trihydrate (SnCl₄·3H₂O) is a hydrated form of tin(IV) chloride, characterized by its crystalline structure and hygroscopic nature. The compound exists as [SnCl₄(H₂O)₂]·H₂O, where two water molecules coordinate directly with the tin center, and one additional water molecule is hydrogen-bonded within the lattice . This structure forms linear chains via O–H⋯Cl interactions, distinguishing it from higher hydrates like the tetrahydrate ([SnCl₄(H₂O)₂]·2H₂O), which adopts a three-dimensional hydrogen-bonded network .

SnCl₄·3H₂O is a Lewis acid, enabling its use in catalysis, nanoparticle synthesis, and water treatment . However, it reacts vigorously with water and moist air, releasing corrosive hydrogen chloride (HCl) gas . Its handling requires stringent safety measures, including explosion-proof equipment and controlled ventilation .

Properties

CAS No. |

24623-79-8 |

|---|---|

Molecular Formula |

Cl4H6O3Sn |

Molecular Weight |

314.6 g/mol |

IUPAC Name |

tetrachlorostannane;trihydrate |

InChI |

InChI=1S/4ClH.3H2O.Sn/h4*1H;3*1H2;/q;;;;;;;+4/p-4 |

InChI Key |

OVRIEUHTQBGFTE-UHFFFAOYSA-J |

Canonical SMILES |

O.O.O.Cl[Sn](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tin tetrachloride trihydrate can be synthesized by reacting tin with chlorine gas at elevated temperatures, followed by hydration. The reaction is typically carried out at around 115°C:

Sn+2Cl2→SnCl4

The resulting tin tetrachloride is then hydrated to form the trihydrate .

Industrial Production Methods

In industrial settings, tin tetrachloride is produced in large quantities using similar methods. The compound is purified through rectification, which involves distillation to remove impurities and achieve high purity levels .

Chemical Reactions Analysis

Hydrolysis and Aquo Complex Formation

The trihydrate undergoes partial hydrolysis in aqueous systems, forming acidic solutions due to the release of HCl. Its structure features cis-[SnCl₄(H₂O)₂] units linked via hydrogen-bonded water molecules :

\text{[SnCl₄(H₂O)₂]·H₂O} \rightleftharpoons \text{[SnCl₄(H₂O)₂]} + \text{H₂O} \xrightarrow{\text{H₂O}} \text{[SnCl₃(H₂O)₃]^+} + \text{Cl⁻} + \text{H⁺}

Key characteristics :

Adduct Formation with Lewis Bases

The cis-[SnCl₄(H₂O)₂] core reacts with Lewis bases (L) through ligand substitution, displacing coordinated water :

Examples :

| Base (L) | Product | Structural Notes |

|---|---|---|

| NH₃ | [SnCl₄(NH₃)₂] | Trigonal bipyramidal geometry |

| PPh₃ | [SnCl₄(PPh₃)₂] | Increased thermal stability |

Dehydration to Anhydrous SnCl₄

Controlled heating removes water molecules, yielding anhydrous SnCl₄ :

Conditions :

Reaction with Hydrogen Fluoride

Anhydrous HF displaces chloride ligands, forming SnF₄ :

Challenges :

-

Water in the trihydrate promotes competing hydrolysis; anhydrous conditions preferred.

Redistribution Reactions

Equilibration with tin(IV) bromide occurs rapidly at room temperature :

Mechanism :

-

Halide exchange via transient SnCl₄Br₄⁻ⁿ intermediates.

Coordination Polymer Formation

The trihydrate’s hydrogen-bonded network enables templated synthesis of metal-organic frameworks (MOFs) :

Structural features :

Scientific Research Applications

Tin tetrachloride trihydrate has numerous applications in scientific research:

Chemistry: Used as a precursor for the synthesis of organotin compounds and as a catalyst in organic synthesis.

Biology: Employed in the study of metal-ligand interactions and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of tin tetrachloride trihydrate involves its ability to form complexes with various ligands. The compound’s cis-octahedral structure allows it to interact with different molecular targets, facilitating reactions such as hydrolysis and substitution. The hydrogen bonds formed by the solvate water molecules play a crucial role in stabilizing the compound’s structure .

Comparison with Similar Compounds

Hydrated Tin Tetrachlorides

Key Differences :

- The trihydrate’s chain structure contrasts with the pentahydrate’s unknown but likely more hydrated lattice, influencing solubility and stability .

- SnCl₄·5H₂O is explicitly used in green synthesis of tin oxide nanoparticles due to its controlled hydration state , whereas the trihydrate’s applications in catalysis are less documented.

Metal Tetrachlorides with Similar Hydration States

Key Differences :

Lewis Acid Metal Chlorides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.